

Mechanisms of Action & Potential for Interactions

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Compound Focus: Oleandrin

CAS No.: 465-16-7

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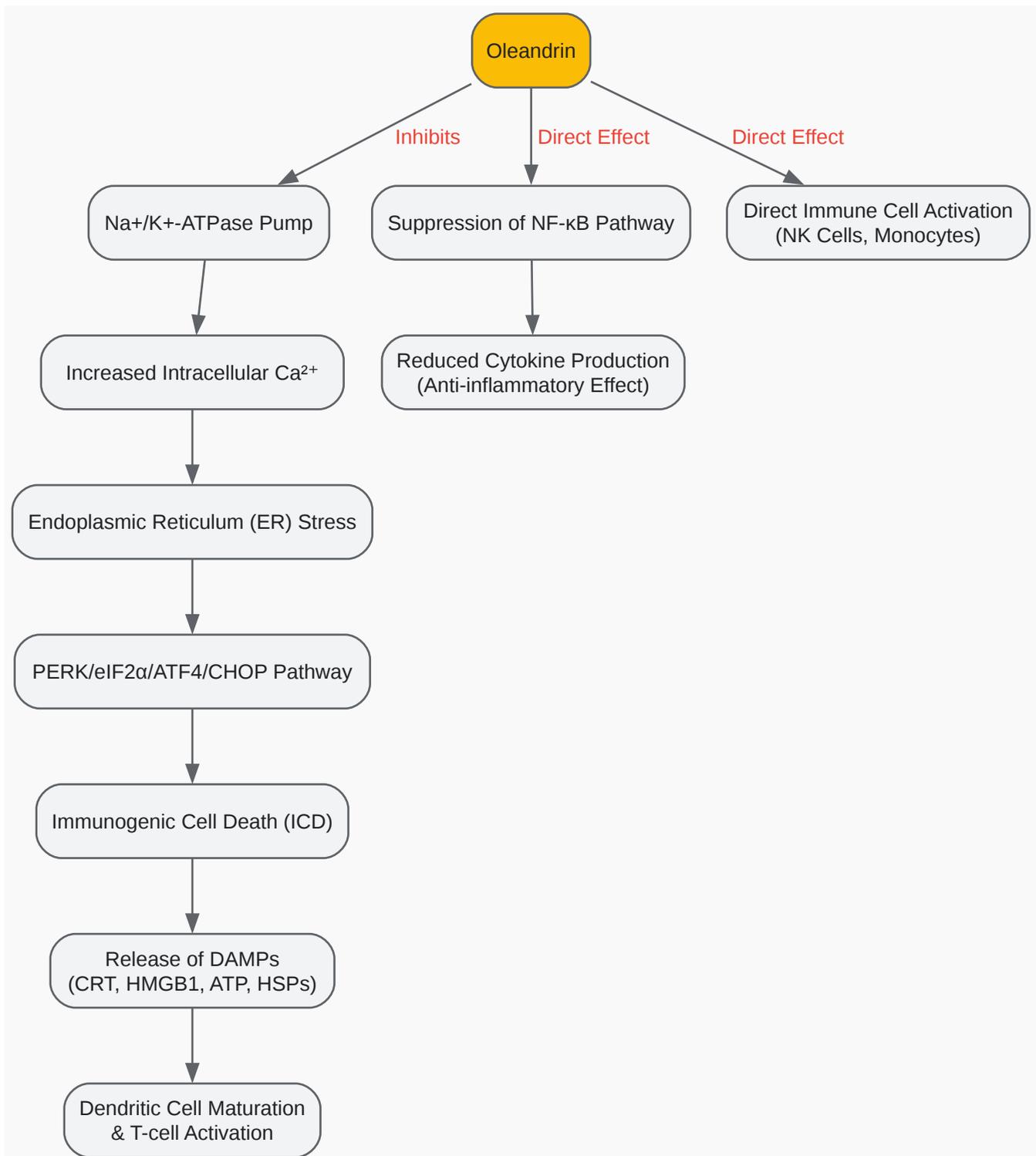
Oleandrin is a lipid-soluble cardiac glycoside primarily known for inhibiting the **Na⁺/K⁺-ATPase (NKA) pump** [1] [2] [3]. This primary action triggers a cascade of intracellular events, which forms the basis for its interactions with other compounds.

The table below summarizes the key mechanistic pathways through which **oleandrin** acts.

Mechanism of Action	Biological Consequence	Potential for Interaction
NKA Pump Inhibition [1] [3]	Increased intracellular Ca ²⁺ ; Altered Na ⁺ /K ⁺ gradients; Activation of downstream signaling.	High. Synergy with other Ca ²⁺ -modulating or cardiotoxic drugs.
Immunogenic Cell Death (ICD) Induction [1]	Exposure of CALR; Release of HMGB1, ATP, HSP70/90; Activation of dendritic and T-cells.	High. Potential to enhance efficacy of immunotherapies.
ER Stress Induction (PERK/eIF2α/ATF4/CHOP pathway) [1]	Caspase-independent cell death; Amplification of ICD.	Moderate. May interact with other ER stress-inducing agents.

Mechanism of Action	Biological Consequence	Potential for Interaction
NF-κB Pathway Suppression [4]	Reduction of pro-inflammatory cytokines; Anti-inflammatory effects.	Moderate. May combine with other anti-inflammatory agents.
Immune Cell Activation [4]	Direct activation of NK cells and monocytes; Increased CD69/CD25 expression.	High. Could modulate responses to immune challenges.

This mechanism is visualized in the following pathway diagram.



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Documented Compound Interactions & Experimental Data

The following table summarizes specific compound interactions with **oleandrin** that have been investigated in preclinical studies.

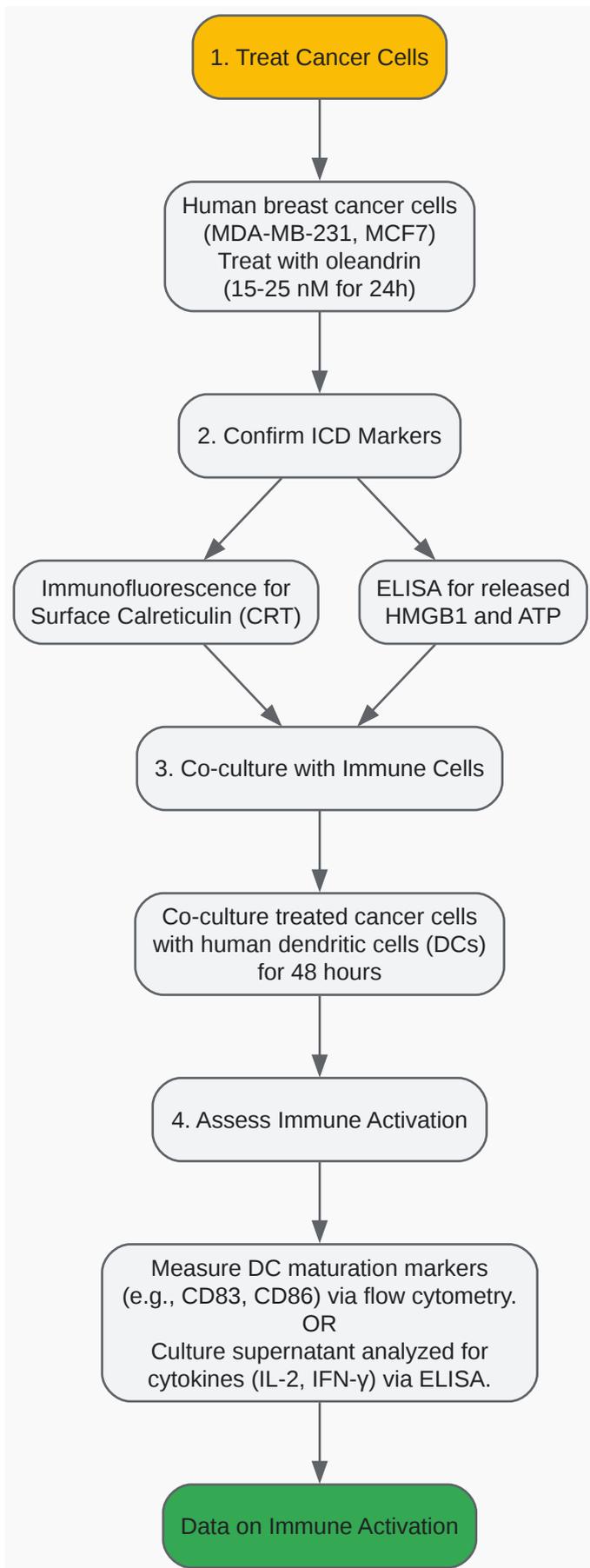
Combined Compound / Condition	Experimental Model	Observed Interaction & Key Findings	Reference
Immune Checkpoint Inhibitors (e.g., anti-PD-L1)	Murine breast cancer (EMT6) model	Synergistic ; Oleandrin-induced ICD enhanced tumor infiltration of lymphocytes, suggesting improved efficacy of immunotherapy.	[1]
Viral Mimetic (Poly I:C)	Human Peripheral Blood Mononuclear Cells (PBMCs)	Enhanced Immune Activation ; PBI-05204 (oleandrin-containing extract) and oleandrin enhanced Poly I:C-induced activation of NK cells and monocytes.	[4]
Calcium Homeostasis Disruptors	<i>S. cerevisiae</i> (Yeast) knockout strains	Altered Toxicity ; Strains defective in calcium pumping to vacuole (<i>pmc1Δ</i> , <i>pmr1Δ</i>) were more sensitive . Mutants with defective calcium influx (<i>cch1Δ</i> , <i>mid1Δ</i>) were more resistant .	[3]
Manganese (Mn²⁺)	<i>S. cerevisiae</i> (Yeast) knockout strains	Toxicity Modulation ; Oleandrin exposure induced Mn ²⁺ accumulation via Smf1 transporter. <i>smf1Δ</i> mutants (defective in Mn ²⁺ uptake) were more resistant to oleandrin.	[3]

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here are detailed methodologies for two critical assays.

Protocol 1: In Vitro Co-culture Assay to Measure ICD and Immune Cell Activation

This protocol is used to assess whether **oleandrin** treatment makes cancer cells more recognizable to the immune system [1].



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Protocol 2: Cytotoxicity Screening in Genetically Modified Yeast

This method uses yeast as a simple model to identify genes and metal ions that influence **oleandrin**'s toxicity [3].

- **Strain Selection:** Use the BY4741 wild-type *S. cerevisiae* strain and its isogenic knockout mutants (e.g., *pmc1Δ*, *pmr1Δ*, *cch1Δ*, *smf1Δ*).
- **Oleandrin Preparation:** Prepare a stock solution in DMSO. Add to synthetic complete medium to achieve a final concentration near the IC_{50} (e.g., ~100 ng/mL or 0.16 μ M). Include a vehicle control.
- **Growth Assay:** Inoculate liquid media containing **oleandrin** with a standardized culture of each yeast strain.
- **Incubation and Measurement:** Incubate cultures at 30°C with shaking for 16-24 hours. Monitor cell density by measuring the optical density at 600 nm (OD_{600}).
- **Analysis:** Calculate the percentage of growth inhibition for each mutant compared to its growth in the control medium. Compare the sensitivity of knockout mutants to the wild-type strain to identify genes that confer resistance or hypersensitivity.

Critical Safety & Toxicity Considerations

- **Cardiotoxicity:** **Oleandrin** has a **narrow therapeutic window**. Its primary mechanism (NKA inhibition) is responsible for both its desired and toxic effects, which can include severe cardiac arrhythmias [5] [2].
- **Lethal Dosage:** Ingestion of even a small amount of oleander plant material can be fatal. For humans, consuming **5-15 leaves** (or ~3g of dried leaves) can be lethal for adults, and **one leaf** can be fatal for a child [2] [6].
- **Handling in the Lab:** Adhere to strict safety protocols when handling **oleandrin** powder or solutions. Use appropriate personal protective equipment (PPE) to prevent accidental ingestion, inhalation, or skin contact.

Future Research Directions

- **Clinical Trials:** While preclinical data is promising, more clinical trials are needed to confirm the safety and efficacy of **oleandrin**, especially in combination with other agents like immunotherapy in humans [7] [2].

- **Formulation Development:** Research is focused on developing novel formulations (e.g., nanoparticles, prodrugs) to improve **oleandrin**'s water solubility, alter its pharmacokinetics, and reduce its systemic toxicity [2].

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